molecular formula C7H15N3S B12487498 4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione

4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione

Cat. No.: B12487498
M. Wt: 173.28 g/mol
InChI Key: NKNIBOJEIKTXGA-UHFFFAOYSA-N
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Description

4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione typically involves the reaction between aldehydes and thiosemicarbazide. A common method includes using a mixture of water and ethanol (60:40 v/v) as the solvent at room temperature. The reaction is catalyzed by an acidic ionic liquid, which enhances the efficiency and yield of the target compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts, such as ionic liquids, is preferred to ensure sustainability and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione stands out due to its unique combination of structural features and biological activities. Its ability to inhibit acetylcholinesterase and exhibit antioxidant properties makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

4-ethyl-2,5,5-trimethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C7H15N3S/c1-5-10-6(11)9(4)8-7(10,2)3/h8H,5H2,1-4H3

InChI Key

NKNIBOJEIKTXGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)N(NC1(C)C)C

Origin of Product

United States

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